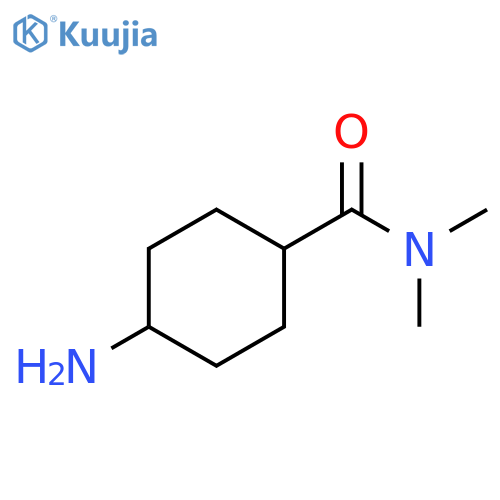

Cas no 1184371-97-8 (4-amino-N,N-dimethylcyclohexane-1-carboxamide)

4-amino-N,N-dimethylcyclohexane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-amino-N,N-dimethylcyclohexanecarboxamide

- 4-Amino-N,N-dimethylcyclohexane-1-carboxamide

- 4-amino-N,N-dimethylcyclohexane-1-carboxamide

-

- インチ: 1S/C9H18N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h7-8H,3-6,10H2,1-2H3

- InChIKey: XMXJGAOYWMVZEX-UHFFFAOYSA-N

- SMILES: C1(C(N(C)C)=O)CCC(N)CC1

4-amino-N,N-dimethylcyclohexane-1-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-72370-0.1g |

4-amino-N,N-dimethylcyclohexane-1-carboxamide, Mixture of diastereomers |

1184371-97-8 | 95% | 0.1g |

$257.0 | 2023-05-30 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD225400-1g |

4-Amino-N,N-dimethylcyclohexanecarboxamide |

1184371-97-8 | 95+% | 1g |

¥3024.0 | 2023-04-05 | |

| Enamine | EN300-72370-0.5g |

4-amino-N,N-dimethylcyclohexane-1-carboxamide, Mixture of diastereomers |

1184371-97-8 | 95% | 0.5g |

$579.0 | 2023-05-30 | |

| TRC | A631313-10mg |

4-Amino-N,N-dimethylcyclohexane-1-carboxamide |

1184371-97-8 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | A631313-100mg |

4-Amino-N,N-dimethylcyclohexane-1-carboxamide |

1184371-97-8 | 100mg |

$ 295.00 | 2022-06-07 | ||

| 1PlusChem | 1P01AH4G-500mg |

4-amino-N,N-dimethylcyclohexane-1-carboxamide |

1184371-97-8 | 95% | 500mg |

$778.00 | 2023-12-26 | |

| 1PlusChem | 1P01AH4G-100mg |

4-amino-N,N-dimethylcyclohexane-1-carboxamide |

1184371-97-8 | 95% | 100mg |

$369.00 | 2023-12-26 | |

| A2B Chem LLC | AV67568-100mg |

4-Amino-N,N-dimethylcyclohexanecarboxamide |

1184371-97-8 | 95% | 100mg |

$306.00 | 2024-04-20 | |

| Enamine | EN300-72370-0.05g |

4-amino-N,N-dimethylcyclohexane-1-carboxamide, Mixture of diastereomers |

1184371-97-8 | 95% | 0.05g |

$174.0 | 2023-05-30 | |

| Enamine | EN300-72370-10.0g |

4-amino-N,N-dimethylcyclohexane-1-carboxamide, Mixture of diastereomers |

1184371-97-8 | 95% | 10g |

$3191.0 | 2023-05-30 |

4-amino-N,N-dimethylcyclohexane-1-carboxamide 関連文献

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

4-amino-N,N-dimethylcyclohexane-1-carboxamideに関する追加情報

Introduction to 4-amino-N,N-dimethylcyclohexane-1-carboxamide (CAS No. 1184371-97-8)

4-amino-N,N-dimethylcyclohexane-1-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1184371-97-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, characterized by its cyclohexane core substituted with an amino group at the 1-position and dimethylamino groups at the nitrogen, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both polar and non-polar functional groups makes it a versatile scaffold for drug design, offering opportunities for interactions with biological targets.

The structural motif of 4-amino-N,N-dimethylcyclohexane-1-carboxamide is reminiscent of many pharmacologically active agents, where the cyclohexane ring provides a rigid yet flexible backbone that can mimic natural amino acid structures. This feature is particularly valuable in the development of enzyme inhibitors and receptor modulators. The amide functionality not only contributes to the solubility and stability of the compound but also serves as a key pharmacophore for binding to specific protein targets. Furthermore, the dimethylation at the nitrogen atom enhances lipophilicity, which is often a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage structural diversity to overcome resistance mechanisms and improve therapeutic efficacy. 4-amino-N,N-dimethylcyclohexane-1-carboxamide has emerged as a promising candidate in this context. Its unique structural features have been explored in several preclinical studies aimed at identifying compounds with potential applications in treating neurological disorders, inflammatory conditions, and infectious diseases. The compound’s ability to interact with various biological targets has made it a subject of interest for medicinal chemists seeking to develop next-generation therapeutics.

One of the most compelling aspects of 4-amino-N,N-dimethylcyclohexane-1-carboxamide is its potential as a scaffold for structure-based drug design. By modifying its core structure or appending different functional groups, researchers can generate libraries of derivatives with tailored biological activities. This approach has been successfully employed in high-throughput screening (HTS) campaigns to identify lead compounds for further optimization. The cyclohexane ring’s conformational flexibility allows for the creation of multiple isomers, each with distinct pharmacological properties that can be exploited to enhance target specificity and reduce side effects.

The compound’s chemical properties also make it an attractive candidate for formulation development. Its solubility profile can be modulated by incorporating prodrugs or co-solvents, which can improve bioavailability and therapeutic delivery. Additionally, its stability under various conditions makes it suitable for long-term storage and transportation, ensuring consistency in clinical applications. These attributes are particularly important in pharmaceutical development pipelines where compound stability directly impacts drug efficacy and safety.

Recent advancements in computational chemistry have further enhanced the utility of 4-amino-N,N-dimethylcyclohexane-1-carboxamide in drug discovery. Molecular docking studies have been conducted to predict its binding interactions with target proteins, providing insights into potential mechanisms of action. These computational approaches have complemented experimental efforts by allowing researchers to screen large libraries of compounds efficiently before synthesizing and testing them in vitro or in vivo. Such integrative strategies have accelerated the identification of promising candidates like 4-amino-N,N-dimethylcyclohexane-1-carboxamide for further investigation.

The biological activity of 4-amino-N,N-dimethylcyclohexane-1-carboxamide has been explored across multiple therapeutic areas. In oncology, for instance, derivatives of this compound have shown promise as inhibitors of kinases involved in cancer cell proliferation. By binding to these kinases’ active sites, they can disrupt signaling pathways that promote tumor growth and metastasis. Similarly, in neurology, modifications to the core structure have yielded compounds with potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Infectious disease research has also benefited from the exploration of 4-amino-N,N-dimethylcyclohexane-1-carboxamide derivatives. Antiviral and antibacterial agents derived from this scaffold have demonstrated efficacy against resistant strains of pathogens by targeting essential metabolic pathways or structural components unique to these organisms. These findings highlight the compound’s versatility as a starting point for developing novel antimicrobial therapies.

The synthesis of 4-amino-N,N-dimethylcyclohexane-1-carboxamide represents another area where innovation has been ongoing. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research purposes. Techniques such as asymmetric synthesis have been employed to produce enantiomerically pure forms of the compound, which are often required for optimal biological activity.

The regulatory landscape surrounding 4-amino-N,N-dimethylcyclohexane-1-carboxamide has evolved alongside advancements in drug development practices. Regulatory agencies now encourage early engagement with authorities during drug discovery phases to ensure compliance with safety and efficacy standards while minimizing delays during later stages of development. This proactive approach has fostered collaboration between academia, industry, and regulatory bodies, accelerating the translation of promising compounds like 4-amino-N,N-dimethylcyclohexane-1-carboxamide into clinical trials.

Looking ahead, the future prospects for 4-amino-N,N-dimethylcyclohexane-1-carboxamide appear promising as researchers continue to uncover new applications for this versatile compound. Emerging technologies such as CRISPR gene editing and mRNA therapeutics may open additional avenues for leveraging its structural features in innovative treatment strategies. Furthermore, interdisciplinary collaborations involving chemists, biologists, pharmacologists, and clinicians will be essential in fully realizing its potential across diverse therapeutic areas.

In conclusion,4-amino-N,N-dimethylcyclohexane-1-carboxamide (CAS No. 1184371-97-8) stands out as a significant molecule with broad applications in pharmaceutical research and development. Its unique structural features combined with recent advances in drug discovery technologies position it as a valuable asset for addressing unmet medical needs worldwide.

1184371-97-8 (4-amino-N,N-dimethylcyclohexane-1-carboxamide) Related Products

- 1100751-76-5(N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide)

- 2172190-39-3(2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid)

- 16948-36-0((R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride)

- 1311315-19-1(dihydrochloride)

- 1872341-39-3(5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid)

- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)

- 268738-23-4(1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione)

- 1400645-33-1(Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)

- 2680823-11-2(2-(2-chlorophenyl)methyl-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 1500272-18-3(1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine)